Ornipressin Diacetate Salt is a synthetic peptide compound derived from vasopressin, a hormone that regulates water retention in the body. This compound is primarily used in medical applications due to its vasoconstrictive properties, which can be beneficial in treating conditions such as diabetes insipidus and certain types of hypotension. The molecular formula of Ornipressin Diacetate Salt is , indicating its complex structure comprising multiple elements including carbon, hydrogen, nitrogen, oxygen, and sulfur .
Ornipressin Diacetate Salt is classified as a pharmaceutical compound within the category of peptide hormones. It is synthesized for research and clinical purposes and is often available through specialized chemical suppliers. The compound can be produced in various forms, including neat and as part of controlled-release formulations .
The synthesis of Ornipressin Diacetate Salt typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity level greater than 95% .
The molecular structure of Ornipressin Diacetate Salt features a complex arrangement of amino acids linked by peptide bonds, with specific functional groups that contribute to its biological activity. The compound contains disulfide bridges that stabilize its three-dimensional conformation.
Ornipressin Diacetate Salt can participate in various chemical reactions typical of peptides:
These reactions are crucial for understanding the stability and reactivity of Ornipressin Diacetate Salt in various environments, particularly in biological systems.
Ornipressin Diacetate Salt exerts its effects primarily through interaction with vasopressin receptors located in the kidneys and vascular smooth muscle cells. Upon binding to these receptors:
The effectiveness of Ornipressin Diacetate Salt can be quantified through pharmacokinetic studies that measure its half-life and bioavailability following administration .
Relevant analyses include spectroscopic methods (e.g., NMR, mass spectrometry) to confirm identity and purity .
Ornipressin Diacetate Salt has several scientific uses:
Ornipressin Diacetate Salt is a synthetic nonapeptide analog of vasopressin, with the systematic IUPAC name: L-Cysteinyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-ornithylglycinamide diacetate. Its molecular formula is C₄₅H₆₃N₁₃O₁₂S₂ · 2(C₂H₄O₂), corresponding to a molecular weight of 1,042.19 g/mol for the free base [1] [6]. The peptide backbone adopts a cyclic conformation stabilized by a disulfide bridge between cysteine residues at positions 1 and 6 (Cys¹-Cys⁶). The primary sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂, where the C-terminus is amidated and the ornithine residue (at position 8) provides a key cationic site for diacetate salt formation [2] [6].
Table 1: Molecular Identity of Ornipressin Diacetate Salt
Property | Specification |
---|---|
CAS Number (Diacetate) | 914453-98-8 |
CAS Number (Free Base) | 3397-23-7 |
Sequence | CYFQNCP⁸OrnG-NH₂ (Disulfide: Cys¹-Cys⁶) |
Molecular Formula | C₄₅H₆₃N₁₃O₁₂S₂ · 2(C₂H₄O₂) |
XLogP | -3.2 (predicted) |
Ornipressin is manufactured via Solid-Phase Peptide Synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry [1]. The stepwise protocol involves:
Acetylation occurs post-cleavage by reacting the crude peptide with acetic anhydride in aqueous solution. This neutralizes the ornithine’s ε-amino group and N-terminus, enhancing stability [6].
Diacetate salt formation is critical for solubility, crystallization, and long-term stability:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5